
2',5'-Dichloro-4'-methylphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloro-4’-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with chlorine atoms at the 2’ and 5’ positions and a methyl group at the 4’ position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-methylphenacyl chloride typically involves the chlorination of 4’-methylacetophenone followed by the introduction of the phenacyl chloride moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-4’-methylphenacyl chloride may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, is common to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-4’-methylphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Scientific Research Applications
2’,5’-Dichloro-4’-methylphenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chloride group.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dichloroacetophenone: Similar structure but lacks the phenacyl chloride moiety.
4’-Methylphenacyl chloride: Similar structure but lacks the chlorine substitutions at the 2’ and 5’ positions.
2’,5’-Dichloro-4’-methylbenzyl chloride: Similar structure but has a benzyl chloride moiety instead of phenacyl chloride.
Uniqueness
2’,5’-Dichloro-4’-methylphenacyl chloride is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring, along with the reactive phenacyl chloride moiety. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical synthesis processes.
Properties
Molecular Formula |
C9H7Cl3O |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dichloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
CJXRMCVDHLJLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


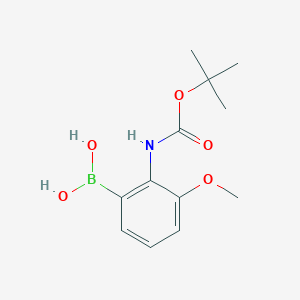
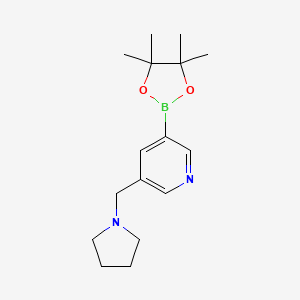
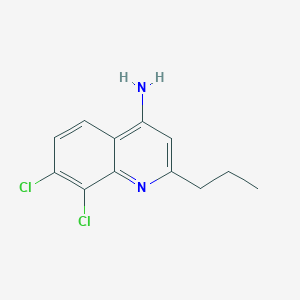

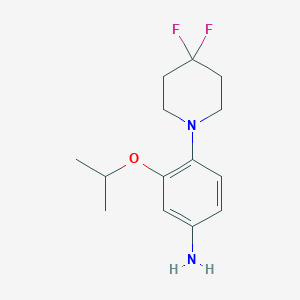
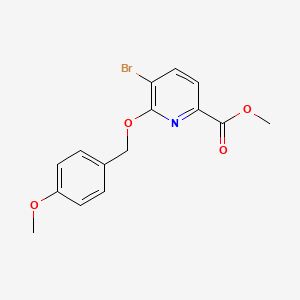
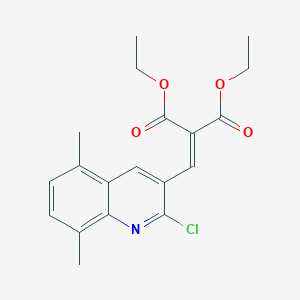
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
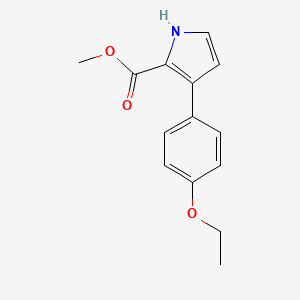
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
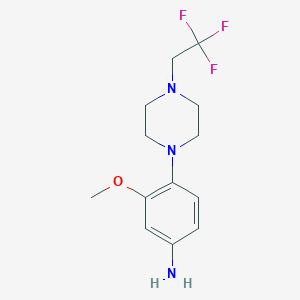
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

